Hydrophobicity (LogP) Differentiation vs. 5-Methyl and 5-Ethyl Analogs
5-Butylthiophene-2-carbaldehyde exhibits a significantly higher calculated LogP compared to its shorter-chain homologs. This elevated lipophilicity directly influences membrane permeability, protein binding, and solubility in non-polar media. The experimental LogP for the target compound ranges from 3.10 to 3.58 [1][2], whereas 5-ethylthiophene-2-carbaldehyde displays a LogP of 2.12 [3] and 5-methylthiophene-2-carbaldehyde shows a LogP of 2.24 [4].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.10 - 3.58 (calculated, multiple sources) |
| Comparator Or Baseline | 5-Ethylthiophene-2-carbaldehyde: 2.12; 5-Methylthiophene-2-carbaldehyde: 2.24 |
| Quantified Difference | ΔLogP = +0.86 to +1.34 vs. ethyl; +0.86 to +1.34 vs. methyl |
| Conditions | Calculated LogP values from Chembase, Hit2Lead, and other databases; experimental conditions N/A. |
Why This Matters
Higher LogP enables preferential partitioning into hydrophobic environments, critical for membrane-targeting probes, organic electronic materials, and optimizing pharmacokinetic profiles in drug discovery.
- [1] Chembase.cn. (n.d.). 5-butylthiophene-2-carbaldehyde. Retrieved from http://www.chembase.cn/molecule-18656.html View Source
- [2] Chem960. (n.d.). 5-butylthiophene-2-carbaldehyde (98954-25-7). Retrieved from https://m.chem960.com/cas/98954257/ View Source
- [3] Chem960. (n.d.). 5-Ethylthiophene-2-carbaldehyde (36880-33-8). Retrieved from https://m.chem960.com/cas/36880338/ View Source
- [4] Chembase.cn. (n.d.). 5-methylthiophene-2-carbaldehyde. Retrieved from http://en.chembase.cn/molecule-14991.html View Source
